molecular formula C6H16ClNS B13526917 (2R)-2-amino-4-methylpentane-1-thiolhydrochloride

(2R)-2-amino-4-methylpentane-1-thiolhydrochloride

Katalognummer: B13526917
Molekulargewicht: 169.72 g/mol
InChI-Schlüssel: WOANORTVYRXLCZ-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-4-methylpentane-1-thiolhydrochloride is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of an amino group, a thiol group, and a hydrochloride salt, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-methylpentane-1-thiolhydrochloride typically involves the reaction of 2-amino-4-methylpentane with hydrogen chloride gas in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-4-methylpentane-1-thiolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Primary amines.

    Substitution: Alkylated amines.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-4-methylpentane-1-thiolhydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The compound exerts its effects through interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions influence cellular pathways and biochemical processes, contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-amino-4-methylpentane-1-thiolhydrochloride: The enantiomer of the compound with different stereochemistry.

    2-amino-4-methylpentane-1-thiol: Lacks the hydrochloride salt, affecting its solubility and reactivity.

    2-amino-4-methylpentane: Lacks the thiol group, altering its chemical properties and applications.

Uniqueness

(2R)-2-amino-4-methylpentane-1-thiolhydrochloride is unique due to its specific stereochemistry and the presence of both amino and thiol groups. These features make it a valuable compound in asymmetric synthesis and various biochemical applications.

Eigenschaften

Molekularformel

C6H16ClNS

Molekulargewicht

169.72 g/mol

IUPAC-Name

(2R)-2-amino-4-methylpentane-1-thiol;hydrochloride

InChI

InChI=1S/C6H15NS.ClH/c1-5(2)3-6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1

InChI-Schlüssel

WOANORTVYRXLCZ-FYZOBXCZSA-N

Isomerische SMILES

CC(C)C[C@H](CS)N.Cl

Kanonische SMILES

CC(C)CC(CS)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.